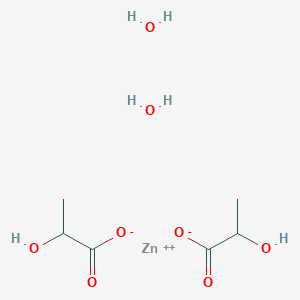

ZINC;2-hydroxypropanoate;dihydrate

Description

Zinc citrate dihydrate (IUPAC name: trizinc; 2-hydroxypropane-1,2,3-tricarboxylate; dihydrate) is a zinc salt derived from citric acid. Its molecular formula is (C₆H₅O₇)₂Zn₃·2H₂O, with a molecular weight of 574.34 g/mol . It appears as a white, odorless powder, sparingly soluble in water and ethanol. This compound is widely used in dietary supplements, pharmaceuticals, and personal care products due to its high bioavailability and stability .

Properties

IUPAC Name |

zinc;2-hydroxypropanoate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.2H2O.Zn/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUKVFGMACOUEH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O8Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc lactate dihydrate can be synthesized through several methods:

Neutralization Method: This involves the reaction of lactic acid with zinc oxide. The reaction is typically carried out by heating the mixture and stirring for 2-3 hours.

Double Decomposition Method: This method involves the reaction of calcium lactate with zinc sulfate. The mixture is heated and stirred, followed by filtration to remove calcium sulfate.

Industrial Production Methods

Industrial production of zinc lactate dihydrate often involves the fermentation of starch to produce lactic acid, which is then reacted with zinc salts to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

Zinc lactate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zinc oxide and other by-products.

Reduction: Under certain conditions, it can be reduced to elemental zinc.

Substitution: It can participate in substitution reactions where the lactate group is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include hydrogen gas or sodium borohydride.

Substitution: Various acids or bases can be used to facilitate substitution reactions.

Major Products

Oxidation: Zinc oxide (ZnO)

Reduction: Elemental zinc (Zn)

Substitution: Depending on the substituent, various zinc salts can be formed.

Scientific Research Applications

Zinc lactate dihydrate has numerous applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in enzyme function and cellular metabolism.

Mechanism of Action

The mechanism of action of zinc lactate dihydrate involves its role as a source of zinc ions, which are essential for various biological processes. Zinc ions act as cofactors for numerous enzymes, playing a crucial role in catalytic, structural, and regulatory functions . They are involved in protein synthesis, cell division, and immune function. The compound’s anti-inflammatory and antioxidant effects are attributed to its ability to modulate the activity of enzymes and proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Zinc-Based Dihydrate Compounds

Below is a detailed comparison of zinc citrate dihydrate with structurally or functionally analogous zinc compounds, including zinc acetate dihydrate, zinc oxalate dihydrate, zinc benzenesulfinate dihydrate, and zinc hydroaspartate dihydrate.

Chemical and Structural Properties

Stability and Reactivity

- Zinc acetate dihydrate decomposes at ~237°C, releasing acetic anhydride and forming basic zinc acetate .

- Zinc oxalate dihydrate thermally decomposes to ZnO at ~300°C, making it useful for nanomaterial fabrication .

- Zinc citrate dihydrate is stable under ambient conditions but hydrolyzes in acidic environments .

Key Research Findings

Nanoparticle Synthesis: Zinc acetate dihydrate is preferred over other zinc salts for producing ZnO nanoparticles due to its solubility and reactivity. For example, ZnO quantum dots synthesized from zinc acetate dihydrate exhibit uniform particle sizes (~5 nm) and high photoluminescence .

Antimicrobial Activity : Zinc chloride dihydrate showed superior antimicrobial effects against S. aureus compared to zinc citrate, highlighting the anion's role in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.